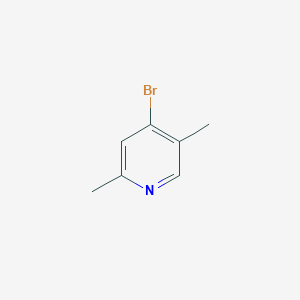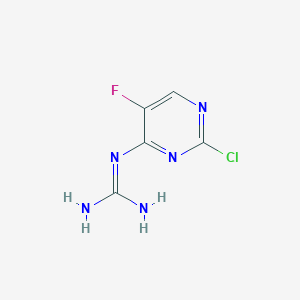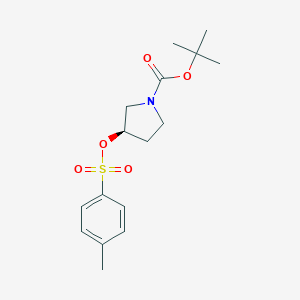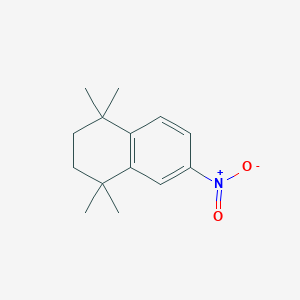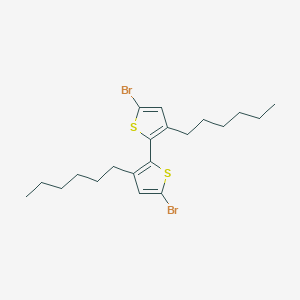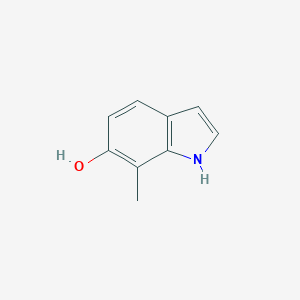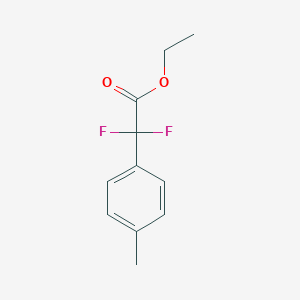
Ethyl 2,2-difluoro-2-(p-tolyl)acetate
説明
Ethyl 2,2-Difluoro-2-(p-tolyl)acetate is a useful research chemical . It is a specialty chemical that has been used in various research and development applications .
Synthesis Analysis
The synthesis of Ethyl 2,2-difluoro-2-(p-tolyl)acetate involves several steps . The process starts with a solution of 1-iodo-4-methylbenzene and ethyl 2-bromo-2,2-difluoroacetate in DMSO. Copper powder is added to this mixture, which is then heated to 50°C for 14 hours. The reaction is quenched with an aqueous solution of potassium hydrogen phosphate. The mixture is filtered, and the filter cake is washed with isopropyl acetate. The combined organic phases are washed with water and brine, dried over sodium sulfate, and concentrated. The concentrate is purified by column chromatography over silica gel to afford the title compound as a colorless oil .Molecular Structure Analysis
The molecular formula of Ethyl 2,2-Difluoro-2-(p-tolyl)acetate is C11H12F2O2 . Its average mass is 214.21 Da and its monoisotopic mass is 186.049240 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2,2-difluoro-2-(p-tolyl)acetate include reactions with potassium hydroxide in acetonitrile, water and potassium carbonate in methanol, and sodium hydroxide in ethanol . These reactions occur under various conditions, such as ambient temperature and at 20°C .科学的研究の応用
Application in Oncology Research
Specific Scientific Field
The specific scientific field for this application is Oncology Research , specifically the study of Non-Small Cell Lung Cancer (NSCLC) .
Summary of the Application
Ethyl 2,2-difluoro-2-(p-tolyl)acetate has been found to attenuate the malignant biological behaviors of non-small cell lung cancer (NSCLC) via suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This compound, referred to as C2F in the study, was found to inhibit proliferation, migration, and invasion of NSCLC cell lines .
Methods of Application or Experimental Procedures
The study conducted in vitro and in vivo experiments using NSCLC cell lines and a xenograft nude mice model . Network pharmacology analysis and molecular docking were applied to estimate the possible targets of C2F in NSCLC . The underlying mechanism of C2F against NSCLC cellular proliferation and tumor development was confirmed using inhibitors or activators of the PI3K/AKT signaling pathway .
Results or Outcomes
The results showed that C2F was able to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . The estimated glomerular filtration rate and its downstream pathway (PI3K/AKT/mTOR) were found to be critical for the anti-NSCLC activity of C2F .
特性
IUPAC Name |
ethyl 2,2-difluoro-2-(4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLSHALHZBESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565012 | |
| Record name | Ethyl difluoro(4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(p-tolyl)acetate | |
CAS RN |
131323-06-3 | |
| Record name | Ethyl difluoro(4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


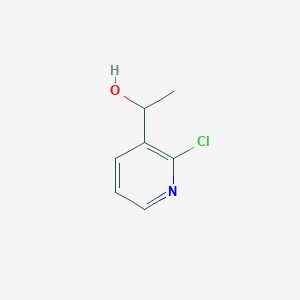
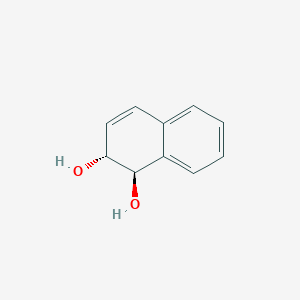
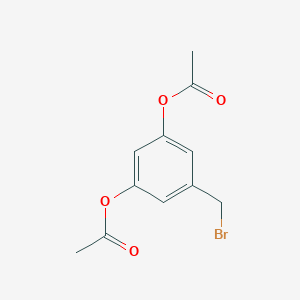
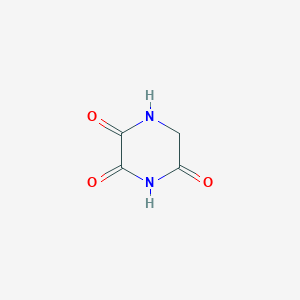

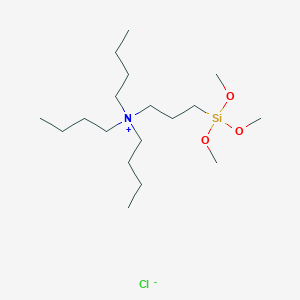
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)
